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Introduction
First synthesized by Peter Griess in 1864, aryl azides have become indispensable reagents in

the toolkit of organic chemists.[1] Their unique reactivity, characterized by the facile extrusion of

molecular nitrogen, opened up new avenues for the synthesis of a diverse array of nitrogen-

containing compounds. This technical guide delves into the foundational applications of aryl

azides in organic chemistry, providing a detailed look at the pioneering reactions that

established their importance. We will explore the seminal work of Curtius, Staudinger, and

Schmidt, offering insights into the mechanisms, experimental protocols, and early synthetic

utility of these energetic molecules.

The Discovery of Phenyl Azide by Peter Griess
The journey into the rich chemistry of aryl azides began with Peter Griess's discovery of phenyl

azide in 1864. His work laid the groundwork for the entire field, demonstrating the synthesis of

this foundational compound from phenyldiazonium salts.[1]

Experimental Protocol: Synthesis of Phenyl Azide
A detailed, modern protocol for the synthesis of phenyl azide, based on the principles of

Griess's discovery, is provided by Organic Syntheses. The procedure involves the diazotization

of phenylhydrazine followed by treatment with a nitrite source.
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Reaction:

C₆H₅NHNH₂ + HNO₂ → C₆H₅N₃ + 2H₂O

Procedure:

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, 300 ml of

water and 55.5 ml of concentrated hydrochloric acid are placed. The flask is cooled in an ice-

salt bath, and 33.5 g (0.31 mole) of phenylhydrazine is added dropwise over 5–10 minutes,

leading to the separation of phenylhydrazine hydrochloride as fine white plates. After cooling to

0°C, 100 ml of ether is added. A solution of 25 g of technical sodium nitrite in 30 ml of water is

then added from the dropping funnel at a rate that maintains the temperature below 5°C (this

typically takes 25–30 minutes). The reaction mixture is then subjected to steam distillation, and

the phenyl azide is isolated from the distillate. The product is a pale yellow, oily liquid.[2]

Quantitative Data:

Reactant Moles Product Yield Boiling Point

Phenylhydrazine 0.31 Phenyl Azide 65-68%
49–50°C at 5

mm Hg

Note: Phenyl azide is explosive and should be handled with extreme care. Distillation should be

performed behind a safety shield.[2]

The Curtius Rearrangement: Access to Amines and
Isocyanates
In 1885, Theodor Curtius discovered a reaction that would become a cornerstone of organic

synthesis: the thermal decomposition of acyl azides to isocyanates.[3][4][5] This reaction, now

known as the Curtius rearrangement, provides a powerful method for the conversion of

carboxylic acids into primary amines with the loss of one carbon atom.[5][6]

The isocyanate intermediate generated in the Curtius rearrangement is highly versatile and can

be trapped with various nucleophiles to yield a range of important functional groups.[3][6]
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Reaction with water: produces a primary amine and carbon dioxide.

Reaction with alcohols: forms carbamates.

Reaction with amines: yields ureas.

Signaling Pathway of the Curtius Rearrangement
The mechanism of the Curtius rearrangement is believed to be a concerted process, avoiding

the formation of a discrete nitrene intermediate. The migration of the R-group occurs with

retention of configuration.[6]

Acyl Azide (R-CO-N₃)

Concerted Transition State

Heat

Isocyanate (R-N=C=O) N₂

Primary Amine (R-NH₂)

+ H₂O, -CO₂

Carbamate (R-NH-COOR')

+ R'OH

Urea (R-NH-CO-NHR')

+ R'NH₂

Nucleophile (H₂O, ROH, RNH₂)

Click to download full resolution via product page

Caption: The Curtius rearrangement proceeds through a concerted mechanism to form an

isocyanate.

Experimental Protocol: Early Example of the Curtius
Rearrangement
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An early application of the Curtius rearrangement was the Darapsky degradation, which

converts α-cyanoesters to amino acids.[6]

Reaction Sequence:

R-CH(CN)COOR' + N₂H₄ → R-CH(CN)CONHNH₂

R-CH(CN)CONHNH₂ + HNO₂ → R-CH(CN)CON₃

R-CH(CN)CON₃ (in EtOH, heat) → R-CH(CN)NHCOOEt + N₂

R-CH(CN)NHCOOEt + H₃O⁺ → R-CH(NH₂)COOH

Procedure: The α-cyanoester is first converted to the corresponding acylhydrazine by reaction

with hydrazine. Treatment of the acylhydrazine with nitrous acid furnishes the acyl azide.

Heating the acyl azide in ethanol induces the Curtius rearrangement to yield the ethyl

carbamate. Finally, acid hydrolysis of both the nitrile and the carbamate groups affords the

amino acid.[6]

The Staudinger Reaction: A Mild Route to Amines
In 1919, Hermann Staudinger and Jules Meyer reported a remarkably mild and efficient

reaction between an aryl azide and a phosphine, such as triphenylphosphine.[6][7][8] This

reaction, now known as the Staudinger reaction, proceeds through an iminophosphorane

intermediate, which upon hydrolysis, yields a primary amine and the corresponding phosphine

oxide.[6][9]

The Staudinger reaction is highly chemoselective and tolerates a wide range of functional

groups, making it a valuable tool for the synthesis of complex molecules.[6]

Experimental Workflow for the Staudinger Reaction
The reaction is typically a two-step process: the formation of the iminophosphorane followed by

its hydrolysis.
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Start: Aryl Azide (Ar-N₃) and Phosphine (R₃P)

Reaction in an inert solvent (e.g., THF, ether)

Formation of Iminophosphorane (Ar-N=PR₃) N₂ evolution

Addition of Water (H₂O)

Products: Primary Amine (Ar-NH₂) and Phosphine Oxide (R₃P=O)

Click to download full resolution via product page

Caption: A typical workflow for the Staudinger reduction of an aryl azide to a primary amine.

Quantitative Data from Early Staudinger Reactions
The reaction of phenyl azide with triphenylphosphine was reported by Staudinger and Meyer to

be extremely fast and high-yielding.[6] While precise yields from the original 1919 publication

are not readily available in modern databases, subsequent work has consistently shown that

the formation of the iminophosphorane is often quantitative.[10] The subsequent hydrolysis to

the amine also generally proceeds in high yield.
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Aryl Azide Phosphine Product
Yield
(Iminophosphorane
formation)

Phenyl Azide Triphenylphosphine
Phenyl(triphenyl)phos

phorane
Quantitative[10]

2,6-Dichlorophenyl

Azide
Triphenylphosphine

2,6-

Dichlorophenyl(triphen

yl)phosphorane

Quantitative[10]

The Schmidt Reaction: Expanding the Scope of
Azide Chemistry
In 1923, Karl Friedrich Schmidt discovered that hydrazoic acid reacts with carbonyl compounds

in the presence of a strong acid to yield amines or amides.[11] The reaction with ketones,

which produces amides, is particularly relevant to the chemistry of aryl azides as it provides an

alternative to the Beckmann rearrangement.[12] For instance, the reaction of benzophenone

with hydrazoic acid yields benzanilide.[11][12]

Logical Relationship in the Schmidt Reaction of Ketones
The mechanism of the Schmidt reaction with ketones involves the acid-catalyzed addition of

hydrazoic acid to the carbonyl group, followed by a rearrangement that expels nitrogen gas.
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Aryl Ketone (Ar-CO-R)
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Caption: The logical progression of the Schmidt reaction of an aryl ketone to an amide.

Early Applications in Heterocycle Synthesis
Beyond these fundamental transformations, aryl azides were quickly recognized for their utility

in the synthesis of nitrogen-containing heterocycles. The thermal or photochemical

decomposition of aryl azides generates highly reactive nitrene intermediates, which can

undergo a variety of cyclization reactions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1225664?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Carbazoles
One of the earliest applications of this chemistry was the synthesis of carbazoles from 2-

azidobiphenyls. Thermolysis of 2-azidobiphenyl leads to the formation of a nitrene that

undergoes intramolecular C-H insertion to afford carbazole.

Experimental Protocol: Synthesis of Carbazoles from Biaryl Azides

While early 20th-century protocols are not readily available, modern methods often employ

transition metal catalysts to effect this transformation at lower temperatures and with higher

selectivity. For example, rhodium(II) carboxylates can catalyze the cyclization of biaryl azides to

carbazoles at 60 °C.[13][14]

Quantitative Data for Rhodium-Catalyzed Carbazole Synthesis:

Biaryl Azide Catalyst Product Yield

2-Azido-4'-

methylbiphenyl
Rh₂(O₂CC₃F₇)₄ 2-Methylcarbazole 93%

2-Azido-4-

bromobiphenyl
Rh₂(O₂CC₃F₇)₄ 3-Bromocarbazole 85%

Synthesis of Triazoles
Aryl azides are also key precursors for the synthesis of 1,2,3-triazoles via [3+2] cycloaddition

reactions with alkynes, a reaction that has gained immense popularity in modern chemistry as

a prime example of "click chemistry." Even in the early days of azide chemistry, the propensity

of aryl azides to undergo cycloadditions was recognized.

Conclusion
The early applications of aryl azides in organic chemistry, pioneered by the likes of Griess,

Curtius, Staudinger, and Schmidt, laid a robust foundation for the development of modern

synthetic methods. The Curtius rearrangement, the Staudinger reaction, and the Schmidt

reaction remain fundamental transformations taught in introductory and advanced organic

chemistry courses alike. Furthermore, the use of aryl azides in the synthesis of heterocycles

continues to be an active area of research. This technical guide has provided a glimpse into the
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origins of this fascinating area of chemistry, highlighting the key discoveries and experimental

frameworks that continue to influence the work of researchers, scientists, and drug

development professionals today.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Organic azide - Wikipedia [en.wikipedia.org]

2. Organic Syntheses Procedure [orgsyn.org]

3. Curtius Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural
Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

6. Staudinger Reaction | Thermo Fisher Scientific - RU [thermofisher.com]

7. synarchive.com [synarchive.com]

8. Staudinger Reaction | Chem-Station Int. Ed. [en.chem-station.com]

9. Staudinger reaction - Wikipedia [en.wikipedia.org]

10. Staudinger reaction using 2,6-dichlorophenyl azide derivatives for robust aza-ylide
formation applicable to bioconjugation in living cells - Chemical Communications (RSC
Publishing) DOI:10.1039/C8CC00179K [pubs.rsc.org]

11. grokipedia.com [grokipedia.com]

12. Schmidt reaction - Wikipedia [en.wikipedia.org]

13. Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides - PMC
[pmc.ncbi.nlm.nih.gov]

14. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [The Dawn of Aryl Azide Chemistry: A Technical Guide to
Early Applications]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1225664?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Organic_azide
http://orgsyn.org/demo.aspx?prep=cv3p0710
https://www.thermofisher.com/tw/zt/home/chemicals/learning-center/organic-chemistry-resources/rearrangement-reactions/curtius-rearrangement.html
https://en.wikipedia.org/wiki/Curtius_rearrangement
https://pmc.ncbi.nlm.nih.gov/articles/PMC5864567/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5864567/
https://www.thermofisher.com/ru/ru/home/chemicals/learning-center/organic-chemistry-resources/reduction-reactions/staudinger-reaction.html
https://synarchive.com/named-reactions/staudinger-reaction
https://en.chem-station.com/reactions-2/2014/05/staudinger-reaction.html
https://en.wikipedia.org/wiki/Staudinger_reaction
https://pubs.rsc.org/en/content/articlehtml/2018/cc/c8cc00179k
https://pubs.rsc.org/en/content/articlehtml/2018/cc/c8cc00179k
https://pubs.rsc.org/en/content/articlehtml/2018/cc/c8cc00179k
https://grokipedia.com/page/Schmidt_reaction
https://en.wikipedia.org/wiki/Schmidt_reaction
https://pmc.ncbi.nlm.nih.gov/articles/PMC2743530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2743530/
https://pubs.acs.org/doi/10.1021/jo9002536
https://www.benchchem.com/product/b1225664#early-applications-of-aryl-azides-in-organic-chemistry
https://www.benchchem.com/product/b1225664#early-applications-of-aryl-azides-in-organic-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1225664#early-applications-of-aryl-azides-in-organic-
chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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